2-amino-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one
Overview
Description
“2-amino-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one” is a chemical compound that belongs to the class of dibenzoxazepinamines . Dibenzoxazepinamines are heterocyclic compounds that contain a dibenzo[b,f][1,4]oxazepin-11-amine moiety .
Synthesis Analysis
The synthesis of dibenzoxazepinamines has been reported in the literature. One method involves a base-promoted protocol starting from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol . This method yields good to excellent yields of the corresponding heterocycles . Another approach involves the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline .Scientific Research Applications
Dietary Assessment and Xenobiotic Presence In the context of dietary assessments and the study of xenobiotics derived from food processing, compounds such as 2-amino-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one are analyzed for their intake and related factors. Understanding the intake of such compounds, along with other heterocyclic amines, and identifying their sources and the cooking methods that contribute to their presence, is crucial for evaluating dietary exposures and related health implications (Zapico et al., 2022).
Pharmacokinetic Profile and Antiepileptic Potential The compound's safety, tolerability, and pharmacokinetic profile are critically analyzed, particularly when considering its potential as an antiepileptic agent. Studies like the one conducted by Almeida and Soares-da-Silva focus on evaluating these aspects in the context of human health, offering a foundation for further clinical trials and applications in the pharmaceutical field (Almeida & Soares-da-Silva, 2003).
Properties
IUPAC Name |
8-amino-3-methyl-5H-benzo[b][1,4]benzoxazepin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-8-2-4-13-11(6-8)16-14(17)10-7-9(15)3-5-12(10)18-13/h2-7H,15H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUPKIWBASICCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)N)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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